![molecular formula C17H16N4OS B2597932 2-phenyl-7-[(2-thienylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1775367-61-7](/img/structure/B2597932.png)
2-phenyl-7-[(2-thienylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
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Description
Scientific Research Applications
Antimicrobial Applications
- The synthesis of thieno[3,2-c]pyrazole derivatives, including compounds structurally related to 2-phenyl-7-[(2-thienylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, has shown moderate to high antimicrobial activity against various microorganisms such as Aspergillus fumigatus, Geotrichum candidum, Syncephalastrum racemosum, Candida albicans, Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli (Aly, 2016).
Anticancer Applications
- A series of substituted pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives synthesized from related intermediates demonstrated inhibitory growth effects on A549 and H322 lung cancer cells in dosage-dependent manners. These findings underscore the compound's potential as a scaffold for developing novel anticancer agents (Zheng, Shao, Zhao, & Miao, 2011).
Chemical Synthesis and Modification
- The compound and its derivatives have been utilized in the synthesis of novel heterocyclic systems. These synthetic approaches have led to the development of compounds with potential biological activities, illustrating the versatility of this compound as a chemical precursor (Youssef, Abbady, Ahmed, & Omar, 2011).
Antimicrobial and Antioxidant Properties
- New diazo dyes derived from pyrazolo[1,5-a]pyrimidine, structurally related to the target compound, exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, and fungi. Additionally, these compounds showed excellent antioxidant activities, comparable to that of Vitamin C in some cases, highlighting the chemical's potential in developing antimicrobial and antioxidant agents (Şener, Erişkin, Yavuz, & Şener, 2017).
Radiation-Induced Modification for Medical Applications
- Radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified through condensation with various amines, including derivatives similar to this compound, demonstrated increased thermal stability and promising biological activities. This modification process enhances the potential medical applications of the hydrogels in drug delivery and tissue engineering (Aly & El-Mohdy, 2015).
properties
IUPAC Name |
2-phenyl-7-(thiophen-2-ylmethylamino)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-17-15-9-14(12-5-2-1-3-6-12)20-21(15)16(11-19-17)18-10-13-7-4-8-23-13/h1-9,16,18H,10-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSBELAQHNXUOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=CC(=N2)C3=CC=CC=C3)C(=O)N1)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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